molecular formula C8H7Cl2NO2 B1593650 Methyl 4-amino-3,5-dichlorobenzoate CAS No. 41727-48-4

Methyl 4-amino-3,5-dichlorobenzoate

Cat. No.: B1593650
CAS No.: 41727-48-4
M. Wt: 220.05 g/mol
InChI Key: LBEKFAUAYVGHFP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dichlorobenzoate (CAS No. 41727-48-4) is a substituted benzoate ester with the molecular formula C₈H₆Cl₂NO₂. Its structure features a methyl ester group at the carboxyl position, an amino group at the para position (C4), and chlorine atoms at the meta positions (C3 and C5) on the aromatic ring. This compound is commercially available as a synthetic building block for pharmaceutical and fine chemical research, with applications in organic synthesis and as a precursor for bioactive molecules .

Preparation Methods

Esterification of 4-amino-3,5-dichlorobenzoic acid

The primary and most direct method to prepare methyl 4-amino-3,5-dichlorobenzoate is through the esterification of 4-amino-3,5-dichlorobenzoic acid with methanol. This process typically requires acidic catalysis and controlled reaction conditions to achieve high yield and purity.

Typical reaction conditions:

  • Reactants: 4-amino-3,5-dichlorobenzoic acid and methanol
  • Catalyst: Concentrated hydrochloric acid or sulfuric acid
  • Temperature: Reflux conditions (generally around 65-70°C for methanol reflux)
  • Reaction time: Several hours to ensure complete conversion
  • Work-up: Removal of excess methanol, neutralization, and purification by recrystallization or extraction

This method is well-established for benzoic acid derivatives and provides a straightforward route to the methyl ester with yields often exceeding 85-88%.

Preparation via Acid Chloride Intermediate

An alternative and often more reactive route involves converting 4-amino-3,5-dichlorobenzoic acid to its acid chloride derivative, followed by esterification with methanol.

Stepwise process:

  • Step 1: Formation of 4-amino-3,5-dichlorobenzoyl chloride

    • React 4-amino-3,5-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux.
    • Typical molar ratios: 1:2 to 1:4 acid to thionyl chloride.
    • Reaction time: 3-4 hours.
    • Excess thionyl chloride is removed by distillation and benzene washes.
    • The acid chloride can be isolated as a solid or used directly in the next step.
  • Step 2: Esterification with Methanol

    • React the acid chloride with methanol in the presence of a base or acid acceptor (e.g., triethylamine) to neutralize HCl formed.
    • Solvents such as ether, acetone, or ethyl acetate are used as inert media.
    • Temperature is controlled between 0°C and room temperature to avoid side reactions.
    • The product is isolated by filtration and recrystallization.

This two-step method often results in higher purity and can be more efficient for industrial-scale synthesis.

Catalytic and Process Optimization Details

  • Base concentration: When using base to neutralize acid during esterification or amidation, aqueous potassium hydroxide or sodium hydroxide solutions of 4-6% by weight are preferred.
  • Temperature control: Maintaining reaction temperatures between 5°C and 10°C during base addition improves phase separation and yield.
  • Phase separation: Saturation of the aqueous phase with sodium chloride enhances extraction efficiency of the organic ester phase, especially when using aromatic solvents like toluene.
  • Yields: Processes typically achieve yields above 85%, with some reports indicating yields as high as 88-93% depending on purification steps.

Comparative Table of Preparation Routes

Preparation Route Key Reagents/Conditions Advantages Typical Yield (%) Notes
Direct Esterification 4-amino-3,5-dichlorobenzoic acid + methanol + HCl catalyst, reflux Simple, direct 85-88 Requires acid catalyst, prolonged reflux
Acid Chloride Intermediate Method 4-amino-3,5-dichlorobenzoic acid + SOCl₂ reflux → acid chloride + methanol + base Higher purity, better control 88-93 More steps, requires handling acid chlorides
Base-mediated Extraction Optimization Use of 4-6% KOH or NaOH, temperature 5-10°C, salt saturation Improved extraction efficiency Up to 90 Enhances phase separation and yield

Additional Notes on Related Derivatives and Reactions

  • The amino group on the 4-position of the benzoate ring is reactive and can participate in further substitution or amidation reactions, which may be relevant for downstream modifications.
  • Preparation of amides from 4-amino-3,5-dichlorobenzoic acid derivatives often uses the acid chloride intermediate, reacting with amines under mild conditions to form benzamides with pharmacological activity.
  • Careful control of reaction conditions (temperature, solvent, base) is critical to avoid side reactions such as hydrolysis or over-chlorination.

Scientific Research Applications

Synthesis and Preparation

Methyl 4-amino-3,5-dichlorobenzoate is typically synthesized via the esterification of 4-amino-3,5-dichlorobenzoic acid with methanol, often using thionyl chloride as a catalyst under controlled low-temperature conditions. In industrial settings, continuous flow processes are employed to enhance yield and purity by optimizing reaction conditions such as temperature and pressure.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in creating derivatives with enhanced properties.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It has been shown to inhibit glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial for cellular defense against oxidative stress .

Medicine

The compound has garnered attention for its potential in drug development, particularly for anti-inflammatory and antimicrobial agents. Preliminary studies indicate that it may inhibit protein synthesis in bacteria similarly to chloramphenicol, suggesting its utility as a bacteriostatic agent against strains like Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

This compound exhibits notable antibacterial activity against several bacterial strains:

Bacterial StrainActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaEffective

These properties are attributed to its structural similarity to chloramphenicol, inhibiting bacterial growth by binding to the ribosomal subunit involved in protein synthesis.

Anti-inflammatory Effects

Emerging research suggests potential anti-inflammatory properties through interactions with inflammatory pathways. Although the specific mechanisms require further elucidation, initial findings indicate that it may modulate inflammatory responses.

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects on GR and GST, derivatives of this compound were assessed for their binding affinities using both in vitro assays and computer-aided methods. Results indicated that certain derivatives exhibited significantly lower Ki values than others, demonstrating their potential as drug candidates targeting oxidative stress-related pathways .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against clinical isolates of bacteria. The compound was tested in vitro against various strains, confirming its role as a potential alternative or adjunct to existing antibiotics .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups on the benzene ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions or functional groups, impacting physical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Comparison of Methyl 4-Amino-3,5-Dichlorobenzoate with Structural Analogues

Compound Name CAS No. Substituent Positions Functional Groups Structural Similarity Score* Key Applications/Notes
This compound 41727-48-4 C3, C5: Cl; C4: NH₂ Methyl ester, NH₂, Cl 0.87 (reference) Pharmaceutical intermediates
Methyl 3-amino-2,4-dichlorobenzoate 98968-66-2 C2, C4: Cl; C3: NH₂ Methyl ester, NH₂, Cl 0.97 Higher solubility (polarity)
Methyl 5-amino-2-chlorobenzoate 42122-75-8 C2: Cl; C5: NH₂ Methyl ester, NH₂, Cl 0.94 Limited metabolic stability
Methyl 4-chloro-3,5-dinitrobenzoate C3, C5: NO₂; C4: Cl Methyl ester, NO₂, Cl Explosives research
3,5-Dichlorobenzoic acid C3, C5: Cl; C1: COOH Carboxylic acid, Cl Herbicide precursor

*Similarity scores based on structural overlap (0.0–1.0 scale) .

Functional Group Influence on Reactivity and Metabolism

  • Amino vs. Nitro Groups: Methyl 4-chloro-3,5-dinitrobenzoate () replaces the amino group with nitro substituents, rendering it more electron-deficient. This increases its use in explosives but reduces solubility compared to the amino variant.
  • Metabolism: Pseudomonas sp.

Physicochemical and Commercial Properties

  • Solubility: The amino group increases polarity compared to non-amino analogues like Methyl-3,5-dichlorobenzoate (), which is dissolved in methyl tert-butyl ether.
  • Synthetic Utility: this compound is priced at €32.00/g (1g scale), making it cost-effective for bulk synthesis compared to specialized analogues like 1,2,3-Trichloropropane (€1,824.00/500mg) .

Biological Activity

Methyl 4-amino-3,5-dichlorobenzoate (CAS Number: 41727-48-4) is an aromatic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇Cl₂NO₂
  • Molecular Weight : 220.05 g/mol
  • Density : 1.433 g/cm³
  • Melting Point : 79-81 °C
  • Boiling Point : 342 °C at 760 mmHg
  • Flash Point : 160.6 °C

Antimicrobial Properties

This compound exhibits notable antibacterial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These properties are attributed to its structural similarity to chloramphenicol, a well-known antibiotic that inhibits protein synthesis in bacteria by binding to the bacterial ribosome . The compound acts as a bacteriostatic agent, effectively inhibiting bacterial growth in vitro.

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties. While specific mechanisms are not fully elucidated, preliminary studies indicate potential interactions with inflammatory pathways that warrant further investigation.

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of protein synthesis in bacteria. This is similar to the action of chloramphenicol, where the compound binds to the 50S subunit of the ribosome, preventing peptide bond formation during translation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesSimilarity Index
2-Amino-3,5-dichlorobenzoic acidAmino group at position 20.89
Methyl 4-amino-3-chlorobenzoateMethyl ester instead of carboxylic acid0.89
This compound Methyl ester with dichloro substitution0.94
4-Amino-3-chlorobenzoic acidChlorine substitution at position 3 only0.93
2-Amino-5,6-dichlorobenzoic acidAmino group at position 2 with additional chlorine0.88

The unique substitution pattern of this compound enhances its biological activity compared to other similar compounds.

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial colonies when treated with varying concentrations of the compound over a specified incubation period .

Investigation into Anti-inflammatory Potential

Another study explored the anti-inflammatory potential of this compound using an in vitro model. The findings suggested that the compound could reduce pro-inflammatory cytokine levels in human cell lines, indicating a possible therapeutic application for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-amino-3,5-dichlorobenzoate, and how can yield and purity be maximized?

  • Methodological Answer : A typical synthesis involves coupling 4-amino-3,5-dichlorobenzoic acid with methanol under acidic or catalytic conditions. For example, refluxing the benzoic acid derivative with methanol in the presence of sulfuric acid (as a catalyst) for esterification. Post-reaction, the product is isolated via reduced-pressure distillation, followed by recrystallization using ethanol-water mixtures to enhance purity . Yield optimization may require controlled temperature (60–80°C) and extended reaction times (12–18 hours). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.9 ppm for methyl ester protons) .

Q. How can the solubility and stability of this compound be characterized for experimental applications?

  • Methodological Answer : Solubility profiling should be performed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at 25°C and 50°C. Stability studies under varying pH (2–12) and light exposure can be conducted using UV-Vis spectroscopy (λ ~250–300 nm for benzoate derivatives). For long-term storage, the compound should be kept in amber vials at –20°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic methods are suitable for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXS-90 is ideal for resolving stereochemical uncertainties. Phase annealing methods (as implemented in SHELX-90) improve success rates for large structures by optimizing negative quartet relations . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and 2D NMR (e.g., HSQC, HMBC) to assign coupling between the methyl ester and aromatic protons .

Q. How can researchers address contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or competing side reactions. Systematic studies should compare solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and leaving groups (e.g., halides vs. tosylates). Kinetic monitoring via in situ IR or LC-MS can identify intermediates. For example, in DMF, the amino group may participate in intramolecular hydrogen bonding, reducing nucleophilicity .

Q. What strategies are effective for impurity profiling and quantification in pharmaceutical-grade this compound?

  • Methodological Answer : Use reversed-phase HPLC with a gradient elution (0.1% TFA in water/acetonitrile) and a C18 column (5 µm, 250 mm × 4.6 mm). Impurities like hydrolyzed benzoic acid or methyl ester byproducts can be quantified via calibration curves. LC-MS/MS (ESI+ mode) further confirms structural assignments of trace impurities (<0.1%) .

Q. How can computational chemistry (DFT, MD simulations) guide the design of this compound-based inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density maps to identify reactive sites (e.g., amino group for hydrogen bonding). Molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions over 100 ns trajectories, assessing binding stability. Solvent-accessible surface area (SASA) analysis evaluates hydrophobic interactions .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in biological assays involving this compound?

  • Methodological Answer : Use ANOVA for inter-assay variability assessment (n ≥ 3 replicates). For IC₅₀ determinations, nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals ensures robustness. Outliers should be evaluated via Grubbs’ test (α = 0.05). Stability data (e.g., degradation kinetics) require Arrhenius modeling for shelf-life extrapolation .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound derivatives?

  • Methodological Answer : Evaluate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) via LC-MS plasma profiling. Differences may stem from metabolic oxidation (CYP450 enzymes) or poor bioavailability. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. In vivo imaging (e.g., PET with ¹⁸F-labeled analogs) tracks biodistribution .

Properties

IUPAC Name

methyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKFAUAYVGHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345487
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-48-4
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3,5-dichlorobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-aminobenzoate (25 g.) in dry chloroform (250 ml.) was treated dropwise with sulphuryl chloride (10 ml.) and the mixture heated at reflux for 4 hours. A further supply of sulphuryl chloride (10 ml.) was added and heating continued for a further 2 hours. The reaction mixture was poured onto ice and 2N sodium hydroxide solution was added. The organic solution was separated and the aqueous phase extracted with ethyl acetate. The combined organic solution was dried (anhydrous magnesium sulphate) and evaporated to give methyl 4-amino-3,5-dichlorobenzoate as a solid.
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25 g
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Synthesis routes and methods II

Procedure details

conc. H2SO4 (2.5 mL, 97.04 mmol) was added drop wise to a stirred solution of 4-amino-3,5-dichlorobenzoic acid (10.0 g, 48.54 mmol) in MeOH (150 mL) at 0° C. and the reaction mixture was then stirred at 80° C. for 8 h. The volatiles were evaporated; ice-water was added to the residue and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to afford the title compound as a white solid (7.5 g, 70%): 1H NMR (300 MHz, DMSO-d6) δ 8.05 (s, 2H), 3.96 (s, 3H); ESIMS m/z 282 ([M]+); IR (KBr): 1733, 762, 514 cm−1.
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2.5 mL
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70%

Synthesis routes and methods III

Procedure details

2,6 -Dichloro-4-methoxycarbonylaniline (melting point: 72°-74°C) was prepared by introducing two chlorine atoms into the anilino nucleus using the method of Cohen; J. CHEM. SOC.; Vol. 81, Page 1336 (1902). The aniline was converted to 2,6 -dichloro-4-methoxycarbonylphenylhydrazine in a sodium nitritestannous chloride system using the method of D. S. Tarbell et al; JOURNAL OF THE AMERICAN CHEMICAL SOCIETY; Vol. 70, Page 1384 (1948). The melting point of the product was 130°-135°C.
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aniline
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2,6 -dichloro-4-methoxycarbonylphenylhydrazine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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